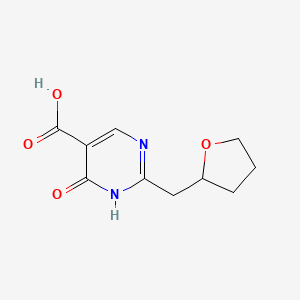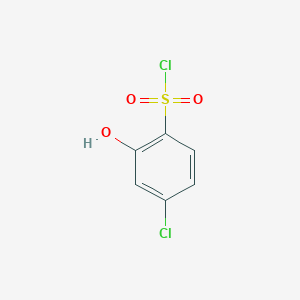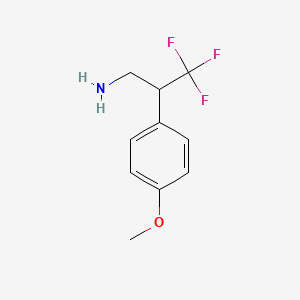
4-(1-Aminopropan-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminopropan-2-yl)benzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 1-aminopropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with 1-aminopropan-2-ol under acidic conditions. The reaction typically proceeds as follows:
- Benzonitrile is reacted with 1-aminopropan-2-ol in the presence of a strong acid, such as hydrochloric acid.
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Additionally, the use of catalysts and solvents that can be easily recycled is often employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as iron(III) chloride for halogenation.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
4-(1-Aminopropan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropan-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the 1-aminopropan-2-yl group, making it less versatile in certain applications.
4-Cyanoaniline: Similar structure but different functional groups, leading to distinct chemical properties.
1-Amino-4-cyanobenzene: Another related compound with different reactivity and applications.
Uniqueness
4-(1-Aminopropan-2-yl)benzonitrile is unique due to the presence of both the nitrile and 1-aminopropan-2-yl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)benzonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(6-11)10-4-2-9(7-12)3-5-10/h2-5,8H,6,11H2,1H3 |
InChI Key |
ZUJWUWOIJQZIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)


![rel-2-[(1R,2R)-2-(3-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13532637.png)



![2-(3-{[(Benzyloxy)carbonyl]amino}oxan-3-yl)acetic acid](/img/structure/B13532669.png)

